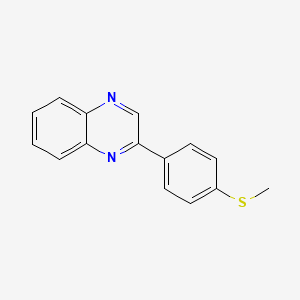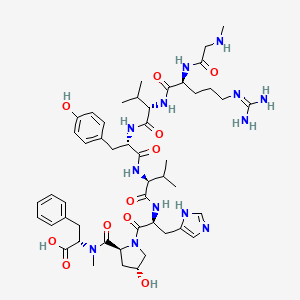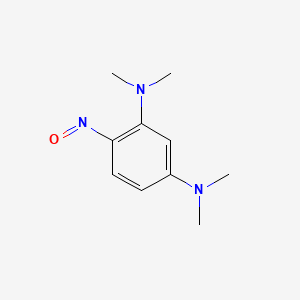![molecular formula C15H20AsNO4S B14645506 4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid CAS No. 54011-01-7](/img/structure/B14645506.png)
4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid is an organoarsenic compound that combines aniline and arsenic functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethyl-(2-methylphenyl)arsanyl]aniline typically involves the reaction of 4-aminophenylarsine with ethyl iodide in the presence of a base. The reaction conditions often include a solvent such as ethanol and a temperature range of 50-70°C. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxic nature of arsenic compounds.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Ethyl-(2-methylphenyl)arsanyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its primary amine form.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Arsenic oxides and substituted aniline derivatives.
Reduction: Primary amines.
Substitution: Halogenated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-[Ethyl-(2-methylphenyl)arsanyl]aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential use in biological assays and as a tool for studying arsenic metabolism.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[Ethyl-(2-methylphenyl)arsanyl]aniline involves its interaction with cellular components. The compound can bind to thiol groups in proteins, affecting their function. This interaction can disrupt cellular processes and lead to various biological effects. The molecular targets include enzymes involved in cellular metabolism and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[Methyl-(2-methylphenyl)arsanyl]aniline
- 4-[Ethyl-(3-methylphenyl)arsanyl]aniline
- 4-[Ethyl-(2-chlorophenyl)arsanyl]aniline
Uniqueness
4-[Ethyl-(2-methylphenyl)arsanyl]aniline is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and interaction with biological molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
54011-01-7 |
|---|---|
Molekularformel |
C15H20AsNO4S |
Molekulargewicht |
385.3 g/mol |
IUPAC-Name |
4-[ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid |
InChI |
InChI=1S/C15H18AsN.H2O4S/c1-3-16(13-8-10-14(17)11-9-13)15-7-5-4-6-12(15)2;1-5(2,3)4/h4-11H,3,17H2,1-2H3;(H2,1,2,3,4) |
InChI-Schlüssel |
AJPYQEQFTDUCTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC[As](C1=CC=C(C=C1)N)C2=CC=CC=C2C.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Decanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14645426.png)
![1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14645438.png)

![4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol](/img/structure/B14645462.png)



![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro-](/img/structure/B14645478.png)


![1-[3-(Benzyloxy)-4-methoxyphenyl]-N-methylmethanamine](/img/structure/B14645504.png)
![1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14645509.png)

![7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane](/img/structure/B14645514.png)
